![molecular formula C17H17F3N2O2S B5519517 2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane](/img/structure/B5519517.png)

2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

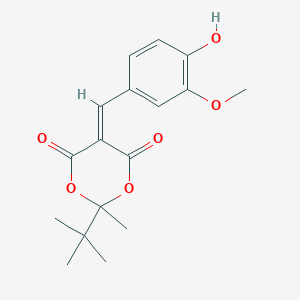

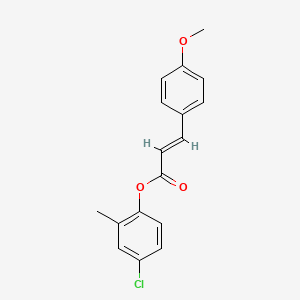

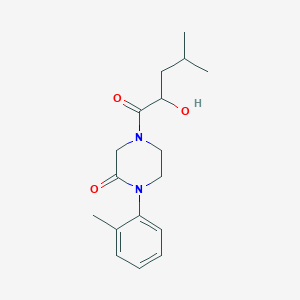

The specific compound is a part of a class of chemicals that combine several functional groups, including trifluoromethyl phenyl, thiazolyl carbonyl, and oxazepane rings. These functional groups contribute to its unique chemical and physical properties, making it of interest in materials science, pharmacology, and chemical synthesis research.

Synthesis Analysis

The synthesis of such compounds typically involves multiple steps, including the formation of the core structure followed by the addition of functional groups through various chemical reactions. For instance, compounds with similar structures have been synthesized through reactions that involve the addition of trifluoromethyl groups, the formation of thiazolyl carbonyl structures, and the closure of oxazepane rings. These processes often require specific conditions, such as the presence of catalysts or particular solvents, to proceed efficiently (Qin & Zard, 2015).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the arrangement of its atoms and the spatial configuration of its functional groups. X-ray crystallography, NMR spectroscopy, and computational modeling are commonly used techniques for analyzing these structures. The oxazepane ring, for example, is known to adopt a twist-chair conformation, contributing to the molecule's overall three-dimensional shape and its reactivity (Govindaraj et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of "2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane" is influenced by its functional groups. For example, the presence of a trifluoromethyl group can enhance the molecule's electronegativity, affecting its interactions with other molecules. Similarly, the thiazolyl carbonyl group can participate in various chemical reactions, such as nucleophilic substitutions or additions, due to the presence of a carbonyl carbon (Coyanis et al., 2003).

科学的研究の応用

Anticancer Applications

- Thiazole and Thiadiazole Derivatives : A study explored the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives with significant anticancer activities. These compounds were evaluated against Hepatocellular carcinoma cell lines, showing promising results as potential anticancer agents (Gomha et al., 2017).

Photochromic Materials

- Mixed Crystals with Diarylethenes : Research on mixed crystals containing diarylethenes, including thiazolyl and oxazolyl derivatives, demonstrated different colors upon illumination with specific wavelengths. This study highlights the application of such compounds in developing photoresponsive materials (Takami et al., 2007).

Catalytic Activation and Organic Synthesis

- Carbonylation Reactions : A study described the ruthenium-catalyzed carbonylation of 2-phenyloxazolines, demonstrating the synthetic utility of these reactions in organic synthesis. The presence of oxazoline rings was crucial for the carbonylation to proceed, indicating the role of such compounds in facilitating specific organic transformations (Ie et al., 2000).

Antimicrobial Activities

- Thiazoles and Fused Derivatives : Another study focused on the synthesis of thiazoles and their fused derivatives, evaluating their antimicrobial activities against bacterial and fungal strains. This research underscores the potential of thiazole-based compounds in developing new antimicrobial agents (Wardkhan et al., 2008).

Liquid Crystal Materials

- Heterocyclic Liquid Crystals : Research on heterocyclic liquid crystals with cores such as 1,3-oxazepine-4,7-dione and 1,3-oxazepane-4,7-dione highlighted their potential in creating materials with high phase transition temperatures and specific mesomorphic behaviors (Yeap et al., 2010).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2-methyl-1,4-oxazepan-4-yl)-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2O2S/c1-11-9-22(7-2-8-24-11)16(23)14-10-25-15(21-14)12-3-5-13(6-4-12)17(18,19)20/h3-6,10-11H,2,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRISNYULPAPBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCO1)C(=O)C2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{1-[2-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}benzoic acid](/img/structure/B5519441.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(5-methyl-2-furyl)benzyl]piperidin-4-ol](/img/structure/B5519463.png)

![2-[4-(6-chloro-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanol](/img/structure/B5519487.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5519513.png)

![7-{[(2-phenylethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B5519523.png)

![3-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3,9-diazaspiro[5.6]dodecan-10-one](/img/structure/B5519531.png)

![N-(2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5519539.png)

![ethyl N-[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5519542.png)